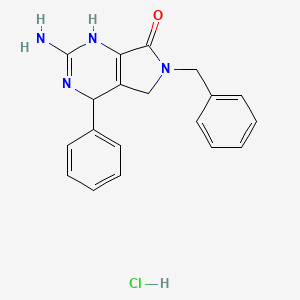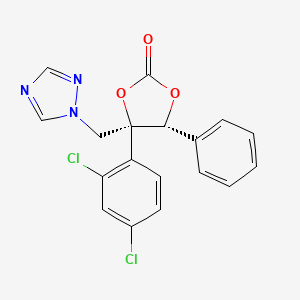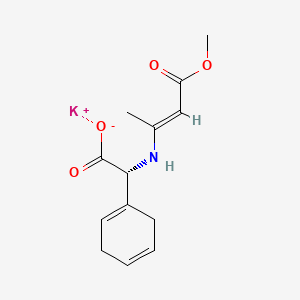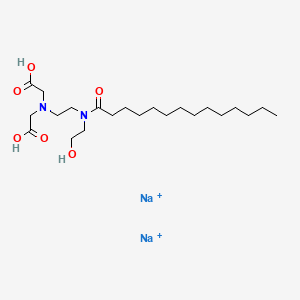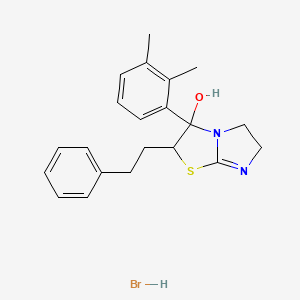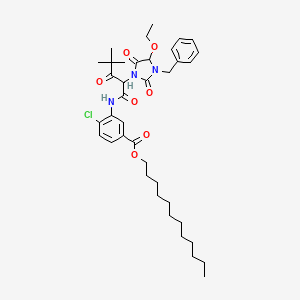
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dodecyl chain, a chlorobenzoate group, and an imidazolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinyl moiety: This involves the reaction of benzylamine with ethyl chloroformate to form the ethoxy-substituted imidazolidinone.
Attachment of the dodecyl chain: This step involves the esterification of the imidazolidinone intermediate with dodecyl alcohol.
Introduction of the chlorobenzoate group: This is achieved through a nucleophilic substitution reaction, where the dodecyl ester reacts with 4-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Chloro-5-(hexadecylsulfonylamino)phenyl]-2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanamide
- 3-[2-(3-Benzyl-4-ethoxy-2,5-dioxo-1-imidazolidinyl)-2-(1-ethylcyclopropylcarbonyl)acetylamino]-4,6-dichlorobenzoic acid dodecyl ester
Uniqueness
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dodecyl chain enhances its lipophilicity, while the imidazolidinyl and chlorobenzoate groups contribute to its reactivity and potential biological activity.
Propriétés
Numéro CAS |
92683-20-0 |
|---|---|
Formule moléculaire |
C38H52ClN3O7 |
Poids moléculaire |
698.3 g/mol |
Nom IUPAC |
dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C38H52ClN3O7/c1-6-8-9-10-11-12-13-14-15-19-24-49-36(46)28-22-23-29(39)30(25-28)40-33(44)31(32(43)38(3,4)5)42-34(45)35(48-7-2)41(37(42)47)26-27-20-17-16-18-21-27/h16-18,20-23,25,31,35H,6-15,19,24,26H2,1-5H3,(H,40,44) |
Clé InChI |
JBTJAJPZXJDKOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(N(C2=O)CC3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


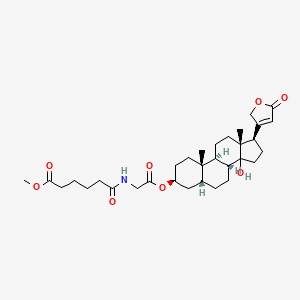
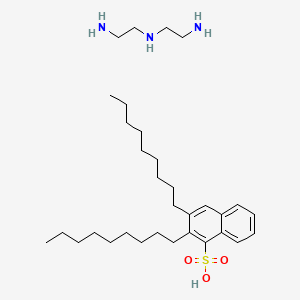
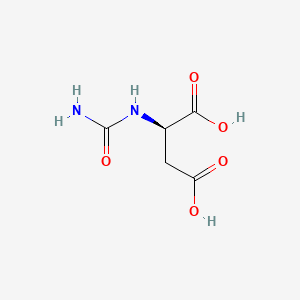
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)



